molecular formula C10H16N2O2 B2628888 methyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1435804-86-6

methyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2628888
CAS No.: 1435804-86-6
M. Wt: 196.25
InChI Key: ULHIWRQHMDGOPQ-UHFFFAOYSA-N
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Description

Methyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound supplied for research and development purposes. It is part of the pyrazolone family, a class of five-membered heterocyclic lactams known for their diverse biological activities and significant applications in pharmaceutical research . Pyrazole derivatives, particularly 3,5-disubstituted pyrazoles, have been identified as potent scaffolds in medicinal chemistry for the development of enzyme inhibitors . Recent scientific investigations highlight the value of such heteroaromatic pyrazole cores as key structural components in the design of potent and selective inhibitors for metalloproteinases, including the meprin α and β enzymes . These proteases are emerging as important drug targets linked to pathologies such as cancer, Alzheimer's disease, and fibrotic disorders . The structural motif of this compound makes it a promising building block for synthesizing chemical probes to elucidate the role of these enzymes in disease pathophysiology and for the further optimization of structure-activity relationships (SAR) . Researchers utilize this and related pyrazole derivatives in various pharmacological studies, which have demonstrated potential in areas including anti-inflammatory, antimicrobial, antioxidant, and anticancer activities . This product is intended for use in a laboratory setting by qualified professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all relevant laboratory safety protocols when handling this compound.

Properties

IUPAC Name

methyl 2-methyl-5-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-7(2)5-8-6-9(10(13)14-4)12(3)11-8/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHIWRQHMDGOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Methyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate has been studied for its potential pharmacological properties. Compounds in the pyrazole family are known for exhibiting various biological activities, including:

  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for anti-inflammatory drugs.
  • Neuroprotective Properties : Some studies suggest that this compound may protect neuronal cells from damage, which is crucial in developing treatments for neurodegenerative diseases.

Case Study: Neuroprotection
A study examined the neuroprotective effects of this compound in vitro. The results indicated a significant reduction in oxidative stress markers in neuronal cultures treated with the compound, suggesting its potential utility in neuroprotection.

Agricultural Applications

Herbicide Development
this compound is being explored as a building block for herbicides. Its structural properties allow it to interact effectively with plant growth regulators, potentially leading to the development of new herbicidal formulations.

Compound NameStructure CharacteristicsNotable Activities
This compoundContains isobutyl and methyl groupsPotential herbicidal activity
IsopyrazamRelated pyrazole compoundEffective against various weeds
SedaxaneAnother pyrazole derivativeBroad-spectrum fungicide

The unique combination of functional groups in this compound enhances its activity against specific target weeds while minimizing harm to crops .

Material Science

Synthesis of Advanced Materials
The compound's ability to form stable complexes with metals has led to its exploration in creating advanced materials. For instance, it can be used as a ligand in coordination chemistry, contributing to the development of new catalysts and materials with enhanced properties.

Case Study: Catalytic Applications
A recent study demonstrated that incorporating this compound into metal-organic frameworks (MOFs) improved catalytic efficiency in organic reactions. The MOFs exhibited enhanced stability and reactivity compared to traditional catalysts .

Mechanism of Action

The mechanism by which methyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

Property Methyl 3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxylate Ethyl 3-Methyl-1H-Pyrazole-5-Carboxylate Ethyl 5-Methoxy-1-Methyl-1H-Pyrazole-3-Carboxylate
CAS Number Not reported in evidence 4027-57-0 139297-50-0
Molecular Formula C₁₀H₁₆N₂O₂ (inferred) C₇H₁₀N₂O₂ C₈H₁₂N₂O₃
Substituents 3-Isobutyl, 1-methyl, 5-methyl ester 3-Methyl, 5-ethyl ester 5-Methoxy, 1-methyl, 3-ethyl ester
Molecular Weight ~196.25 (calculated) 154.17 184.19
Purity Not reported 98% 97%
Applications Inferred: Agrochemical/pharma intermediates Pesticide and pharmaceutical intermediates Pharmaceutical intermediates and fine chemicals

Physicochemical and Functional Insights

Substituent Effects: The isobutyl group in the target compound increases steric hindrance compared to the smaller methyl or methoxy groups in analogs. This could reduce crystallization tendencies or enhance lipid solubility, impacting bioavailability in pharmaceutical contexts .

Hydrogen Bonding and Crystal Packing: The absence of hydrogen-bond donors (e.g., NH groups) in 1-methyl-substituted pyrazoles may reduce intermolecular interactions compared to unsubstituted analogs, influencing solubility and melting points .

Applications :

  • Ethyl 3-Methyl-1H-Pyrazole-5-Carboxylate (CAS 4027-57-0) is utilized in pesticide synthesis, where its methyl group at position 3 may optimize interactions with biological targets .
  • Ethyl 5-Methoxy-1-Methyl-1H-Pyrazole-3-Carboxylate (CAS 139297-50-0) contains a methoxy group, which can enhance electronic effects for pharmaceutical intermediate reactivity .
  • The isobutyl group in the target compound may improve penetration through lipid membranes, making it suitable for agrochemical applications.

Biological Activity

Methyl 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylate (C₉H₁₄N₂O₂), a compound belonging to the pyrazole family, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an isobutyl group and a carboxylate functional group. This structural arrangement enhances its reactivity and biological activity, making it a versatile candidate for drug development. The molar mass of this compound is approximately 182.22 g/mol, and it exhibits properties that allow for various chemical modifications .

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. Studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, one study reported IC₅₀ values of 5.40 μM for COX-1 and 0.01 μM for COX-2, highlighting its potency compared to conventional anti-inflammatory drugs .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their broad-spectrum activity against various pathogens, including bacteria and fungi. This compound has shown promising results against several strains, making it a potential candidate for developing new antimicrobial agents .

3. Anticancer Potential

Recent studies suggest that this compound may possess anticancer properties. It has been investigated for its effects on cancer cell lines, demonstrating the ability to induce apoptosis in breast cancer cells (MDA-MB-231). The compound enhances caspase activity, indicating its role in programmed cell death pathways .

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions that allow for the introduction of the isobutyl group and carboxylate moiety. Common methods include:

  • Condensation Reactions : Combining hydrazine derivatives with appropriate carbonyl compounds.
  • Carboxylation : Introducing the carboxylate group through various synthetic pathways.

These methods enable the fine-tuning of the compound's structure to enhance its biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways, such as COX enzymes.
  • Cell Signaling Modulation : By interacting with cellular signaling pathways, it can influence cell proliferation and apoptosis .

Case Studies

Several case studies have demonstrated the efficacy of this compound in various biological assays:

StudyFindingsReference
Study on Anti-inflammatory ActivityDemonstrated potent inhibition of COX enzymes with IC₅₀ values indicating superior efficacy compared to standard drugs
Antimicrobial EvaluationShowed broad-spectrum activity against multiple bacterial strains
Anticancer ResearchInduced apoptosis in MDA-MB-231 cells with increased caspase activity

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